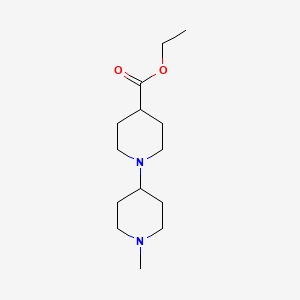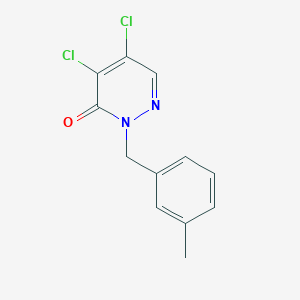![molecular formula C19H15N3O3 B5855312 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer cells. MLN8237 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of cancer.
Mechanism of Action
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in various types of cancer cells, which leads to abnormal cell division and tumor growth. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have potent antitumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for Aurora A kinase. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations can be overcome by using appropriate formulation and delivery methods.
Future Directions
There are several future directions for the development of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a cancer therapy. One potential direction is to investigate the use of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other targeted therapies to enhance its antitumor activity. Another direction is to develop novel formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to investigate the safety and efficacy of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials.
Synthesis Methods
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base to form 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The compound is then purified using chromatography techniques to obtain a pure product.
Scientific Research Applications
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. Studies have shown that 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-2-1-3-18(13-16)22(24)25)21-17-6-4-14(5-7-17)12-15-8-10-20-11-9-15/h1-11,13H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJOTMRVCAENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)


![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)


![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)